2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[44]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves multiple steps. One common approach starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the spirocyclic oxetane, which is then further modified to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxetane derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a structural alternative to morpholine in drug discovery projects. It has shown promise in binding to specific enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in cancer cell lines.
Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. For instance, its binding to the His194 residue of NQO1 enables efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with similar structural features.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: These compounds are used in the synthesis of pyrrole derivatives.
Uniqueness
2-Oxa-7-azaspiro[44]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its specific spirocyclic structure and the presence of both oxetane and piperidine moieties
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQREUJNUXTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.